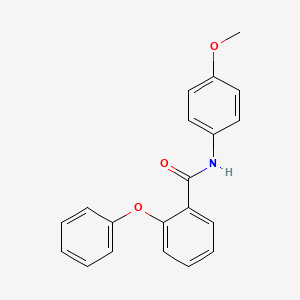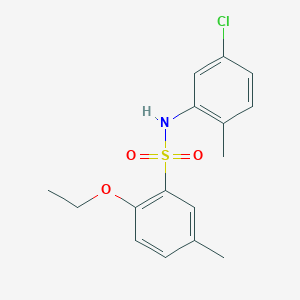
N-(3-hydroxyphenyl)-2-nitrobenzamide
Vue d'ensemble
Description
N-(3-hydroxyphenyl)-2-nitrobenzamide, also known as 3'-hydroxy-2-nitro-N-phenylbenzamide (HNPNB), is a chemical compound that has been widely used in scientific research for various purposes. It is a synthetic compound that belongs to the class of nitroaromatic compounds and is known for its ability to inhibit the activity of certain enzymes.
Applications De Recherche Scientifique
Structural Analysis and Crystallography
N-(3-hydroxyphenyl)-2-nitrobenzamide and its derivatives have been a subject of structural analysis using techniques like X-ray diffractometry. Zong and Wang (2009) conducted a detailed study on the crystal structure of a related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, emphasizing the importance of such analysis in understanding molecular interactions and properties (Y. Zong & Junke Wang, 2009).
Synthetic Utilization in Medicinal Chemistry
Research has explored the synthetic utilization of polynitroaromatic compounds, including derivatives of N-(3-hydroxyphenyl)-2-nitrobenzamide, in medicinal chemistry. Samet et al. (2005) discussed the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, demonstrating the potential of these compounds in pharmaceutical applications (A. V. Samet et al., 2005).
Quality Control in Pharmaceutical Development
Quality control methods for promising anticonvulsants, including derivatives of N-(3-hydroxyphenyl)-2-nitrobenzamide, have been developed. Sych et al. (2018) highlighted the importance of these methods in the standardization and validation of new medicinal substances (I. Sych et al., 2018).
Antifibrillatory and Antiarrhythmic Properties
The potential antifibrillatory and antiarrhythmic properties of N-(3-hydroxyphenyl)-2-nitrobenzamide derivatives have been investigated. Davydova et al. (2000) synthesized a series of derivatives and tested them for their efficacy in these applications, finding some compounds more potent than existing drugs (N K Davydova et al., 2000).
Biosensor Development
N-(3-hydroxyphenyl)-2-nitrobenzamide derivatives have been used in the development of high-sensitive biosensors. Karimi-Maleh et al. (2014) discussed the creation of a biosensor based on a nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode, emphasizing its application in the determination of glutathione and piroxicam (H. Karimi-Maleh et al., 2014).
Vibrational Spectroscopy and Molecular Docking
N-(3-hydroxyphenyl)-2-nitrobenzamide derivatives have been studied using vibrational spectroscopy and molecular docking methods. Dwivedi and Kumar (2019) analyzed N-(4-Bromophenyl)-4-nitrobenzamide, providing insights into the potential applications of these compounds in electro-optical applications and as antibacterial drugs (A. Dwivedi & Abhishek Kumar, 2019).
Corrosion Inhibition
Research into the corrosion inhibition properties of N-(3-hydroxyphenyl)-2-nitrobenzamide derivatives has been conducted. Mishra et al. (2018) demonstrated that these compounds, particularly those with electron withdrawing or releasing substituents, can effectively inhibit acidic corrosion of mild steel (Ankush Mishra et al., 2018).
Potential in Chemotherapy
The potential chemotherapeutic activity of derivatives, such as 4-iodo-3-nitrobenzamide, has been explored. Mendeleyev et al. (1995) investigated its action on tumor cells, highlighting its ability to induce cell death in tumor cells in culture (J. Mendeleyev et al., 1995).
Antibacterial Properties
Studies have also been conducted on the antibacterial properties of N-(3-hydroxyphenyl)-2-nitrobenzamide derivatives. Ravichandiran et al. (2015) synthesized and evaluated a series of derivatives for their effectiveness against bacterial infections (P. Ravichandiran et al., 2015).
Propriétés
IUPAC Name |
N-(3-hydroxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-5-3-4-9(8-10)14-13(17)11-6-1-2-7-12(11)15(18)19/h1-8,16H,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDNVJSONPCUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795916 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-hydroxyphenyl)-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)

![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)

